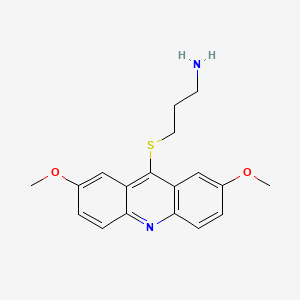

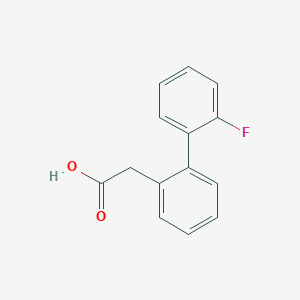

![molecular formula C23H21N3O2S B2528663 N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207048-97-2](/img/structure/B2528663.png)

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" is a structurally complex molecule that likely exhibits significant biological activity due to its diverse functional groups and heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4-yl compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization with various amines and acids . For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . This suggests that the synthesis of the compound would also involve multi-step reactions, possibly starting with a thieno[3,2-d]pyrimidin core and subsequent functionalization with appropriate acetamide and aryl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography and density functional theory (DFT) . These compounds exhibit folded conformations and intramolecular hydrogen bonding, which stabilize their structures . The molecular electrostatic potential (MEP) surface maps and optimized geometric bond lengths and angles provide insights into the electronic characteristics and reactivity of these molecules . It can be inferred that the compound of interest would also have a complex three-dimensional structure with potential intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related acetamide derivatives is influenced by the presence of functional groups and the overall molecular conformation . The presence of amino groups, aryl substituents, and heterocyclic rings can lead to various chemical reactions, including further substitutions, ring closures, and interactions with biological targets . The compound , with its acetamide linkage and substituted thieno[3,2-d]pyrimidinyl group, would likely undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structures. The presence of heteroatoms and aromatic systems contributes to their polarity, solubility, and potential to form hydrogen bonds . The crystallographic data of similar compounds reveal their solid-state packing and intermolecular interactions, which are crucial for understanding their stability and solubility . The compound would be expected to have distinct physical and chemical properties based on its unique structure, which could be explored through experimental studies.

Case Studies

Although the provided papers do not include case studies on the exact compound, they do report on the biological evaluation of related compounds. For instance, certain acetamide derivatives have been found to possess potent and selective kappa-opioid agonist activity , while others have shown marked inhibition against various cancer cell lines . These findings suggest that the compound may also exhibit significant biological activities, which could be explored in future pharmacological studies.

Scientific Research Applications

Heterocyclic Enaminonitriles Synthesis

Research on heterocyclic enaminonitriles has led to the development of thieno[2,3-d]pyrimidine derivatives with potential biological activities. These compounds are synthesized through reactions involving ethyl N-(3-cyano-4,5-dihydro-2-thienyl) oxamates, highlighting the versatility of thieno[2,3-d]pyrimidines as scaffolds for developing new therapeutic agents (Hachiyama et al., 1983).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Thieno[2,3-d]pyrimidines have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing promise as antitumor agents. These studies underscore the compound's role in inhibiting key enzymes involved in DNA synthesis and repair, highlighting its potential in cancer therapy (Gangjee et al., 2009).

Antiallergy Agents

Novel 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives have been identified as orally active antiallergy agents. This research emphasizes the potential of thieno[2,3-d]pyrimidine derivatives in managing allergic reactions, offering insights into new therapeutic options for allergy treatment (Temple et al., 1979).

Antimicrobial Activity

Thieno[2,3-d]pyrimidine linked rhodanine derivatives have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against various bacteria and fungi. This highlights the potential application of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Kerru et al., 2019).

Anticancer Drug Synthesis

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been conducted, revealing its anticancer activity through in silico modeling. Such studies contribute to understanding the structural requirements for anticancer activity within the thieno[2,3-d]pyrimidine framework (Sharma et al., 2018).

properties

IUPAC Name |

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-3-16-6-10-18(11-7-16)25-20(27)12-26-14-24-21-19(13-29-22(21)23(26)28)17-8-4-15(2)5-9-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOGAMNLVWAEKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

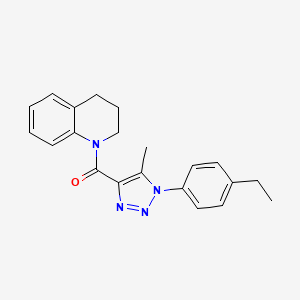

![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2528584.png)

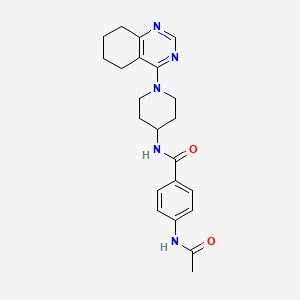

![1-[1-(6-Methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2528587.png)

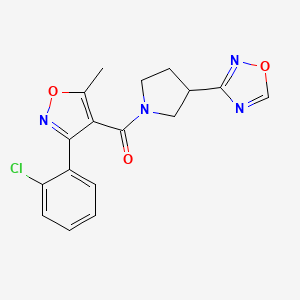

![N-(4-chlorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2528590.png)

![N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2528592.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)

![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)

![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)